2-(6-bromo-1H-indol-3-yl)acetonitrile

Catalog No.
S690376
CAS No.
152213-61-1
M.F
C10H7BrN2
M. Wt
235.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-bromo-1H-indol-3-yl)acetonitrile

CAS Number

152213-61-1

Product Name

2-(6-bromo-1H-indol-3-yl)acetonitrile

IUPAC Name

2-(6-bromo-1H-indol-3-yl)acetonitrile

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

InChI

InChI=1S/C10H7BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2

InChI Key

MSIDSSLYDVKLRA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2CC#N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC#N

Synthesis and Characterization:

2-(6-Bromo-1H-indol-3-yl)acetonitrile, also known as CGA21361, can be synthesized using various methods. One reported approach involves the reaction of 6-bromoindole with chloroacetonitrile in the presence of a base, such as potassium carbonate []. The resulting product can be purified using standard chromatographic techniques.

Biological Activity:

Research suggests that 2-(6-bromo-1H-indol-3-yl)acetonitrile may exhibit various biological activities. Studies have investigated its potential as:

  • Kinase inhibitor: This compound has been shown to inhibit the activity of specific kinases, which are enzymes involved in various cellular processes. For example, it has been reported to inhibit the p38 MAP kinase and the Aurora kinases [, ].
  • Anticancer agent: Studies have explored the potential of 2-(6-bromo-1H-indol-3-yl)acetonitrile as an anticancer agent. It has been shown to induce cell death in various cancer cell lines [].
  • Antimicrobial agent: Some research suggests that this compound may possess antimicrobial activity against certain bacterial and fungal strains [].

2-(6-Bromo-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C10H7BrN2. It is categorized as a derivative of indole, which is a heterocyclic aromatic organic compound known for its diverse biological activities. This compound has been identified in marine-derived natural products, specifically from the species Pseudosuberites hyalinus . The presence of a bromine atom at the 6-position of the indole ring and a nitrile group at the 2-position contributes to its unique chemical properties.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups.
  • Oxidation and Reduction: The indole ring can undergo oxidation or reduction depending on the reagents used.

Common Reagents and Conditions

  • Substitution: Sodium hydride (NaH) and alkyl halides are often employed.
  • Oxidation: Potassium permanganate (KMnO₄) serves as a common oxidizing agent.
  • Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for reduction processes .

Major Products

The outcomes of these reactions depend on specific conditions and reagents. For instance, substitution reactions can yield various substituted indole derivatives, while oxidation may produce compounds like indole-3-carboxylic acid.

Research indicates that 2-(6-Bromo-1H-indol-3-yl)acetonitrile exhibits significant biological activity. It has been studied for its potential therapeutic applications, particularly in developing anticancer and antimicrobial agents. The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activity or influencing gene expression pathways .

Synthetic Routes

  • Bromination of indole.
  • Reaction with bromoacetic ester.
  • Hydrolysis to form the desired product .

Industrial Production

While detailed industrial methods are not extensively documented, large-scale production likely follows similar synthetic pathways optimized for yield and purity using automated systems .

2-(6-Bromo-1H-indol-3-yl)acetonitrile has several applications:

  • In Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • In Medicine: Ongoing research explores its potential as a therapeutic agent against cancer and microbial infections.
  • In Industry: The compound is utilized in developing new materials with specific electronic and optical properties .

Studies have shown that 2-(6-Bromo-1H-indol-3-yl)acetonitrile interacts with various molecular targets, influencing biological pathways related to cell growth and proliferation. Its unique structure allows it to bind effectively to certain enzymes or receptors, thereby exerting its biological effects .

Similar Compounds

  • 2-(6-Bromo-1H-indol-3-yl)ethanol
  • 1H-Indole-3-methanol, 6-bromo
  • 2-(6-Bromoindolyl)acetic acid

Uniqueness

The uniqueness of 2-(6-Bromo-1H-indol-3-yl)acetonitrile lies in its specific combination of a bromine atom and a nitrile group, which confer distinct chemical reactivity and biological properties compared to its analogs. For example, while similar compounds may also exhibit biological activity, the precise interactions and mechanisms may differ significantly due to variations in their functional groups .

XLogP3

2.4

Wikipedia

(6-Bromo-1H-indol-3-yl)acetonitrile

Dates

Modify: 2023-08-15

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